1-[4-(methylthio)benzyl]azocane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]azocane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NS/c1-17-15-9-7-14(8-10-15)13-16-11-5-3-2-4-6-12-16/h7-10H,2-6,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYOBXNHTLVWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Chemical Derivatization of 1 4 Methylthio Benzyl Azocane
Strategic Design and Execution of Novel Synthetic Pathways for 1-[4-(methylthio)benzyl]azocane
The rational design of a synthetic route to this compound involves considering the assembly of the core structural components: the azocane (B75157) ring and the 4-(methylthio)benzyl moiety. A convergent approach, where these two key fragments are synthesized separately and then coupled, is often the most efficient strategy.
Precursor Selection and Optimized Reaction Cascade Development
The synthesis of this compound can be logically approached through the preparation of two key precursors: azocane and a reactive derivative of 4-(methylthio)benzyl alcohol.
The 4-(methylthio)benzyl precursor is commonly synthesized from 4-(methylthio)benzyl alcohol. This can be achieved through chlorination using reagents like hydrochloric acid or thionyl chloride to yield 4-(methylthio)benzyl chloride. google.comgoogle.comprepchem.comgoogleapis.com This chloride is a versatile electrophile for subsequent alkylation reactions.
The synthesis of the unsubstituted azocane ring, a less common heterocycle, can be accomplished through various methods, including ring-closing metathesis, reductive amination of dicarbonyl compounds, or the ring expansion of smaller, more readily available cyclic amines like piperidine (B6355638). rsc.org
A plausible and efficient synthetic cascade for this compound involves the N-alkylation of a pre-formed azocane ring with 4-(methylthio)benzyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the liberated acid.
| Precursor | Synthetic Method | Reagents | Reference |
| 4-(methylthio)benzyl chloride | Chlorination of 4-(methylthio)benzyl alcohol | Concentrated HCl or SOCl₂ | google.comgoogle.comprepchem.com |
| Azocane | Ring expansion of piperidine derivatives | Palladium catalysts | rsc.org |
| This compound | N-alkylation of azocane | 4-(methylthio)benzyl chloride, Base (e.g., K₂CO₃, Et₃N) | Inferred from standard organic synthesis principles |
Stereoselective and Regioselective Synthetic Approaches
The introduction of stereocenters and the control of regiochemistry are crucial for exploring the structure-activity relationships of this compound analogs.
Stereoselective Synthesis:
Achieving stereoselectivity in the synthesis of substituted azocanes can be challenging due to the conformational flexibility of the eight-membered ring. However, methods such as the ring expansion of enantiomerically pure piperidine derivatives can provide access to chiral azocanes with high enantioretention. rsc.org For instance, a palladium-catalyzed two-carbon ring expansion of a 2-alkenyl piperidine can yield a chiral azocane. rsc.org The stereochemistry of the final product is dictated by the stereocenter in the starting piperidine.
Regioselective Synthesis:
Regioselectivity becomes critical when introducing substituents onto the azocane ring or the benzyl (B1604629) moiety. For instance, during the synthesis of functionalized azocanes via cycloaddition reactions, the regioselectivity of the bond formations is a key consideration. acs.org Similarly, modifications to the 4-(methylthio)benzyl group, such as the introduction of additional substituents on the aromatic ring, require regioselective aromatic substitution reactions. The directing effects of the existing methylthio and benzyl groups would govern the position of electrophilic or nucleophilic attack.
Catalytic Systems in the Formation of the Azocane Ring and Benzylic Linkage
Modern synthetic chemistry heavily relies on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance.
Formation of the Azocane Ring:
Transition metal catalysis has proven to be a powerful tool for the construction of eight-membered rings like azocane. Rhodium-catalyzed cycloaddition-fragmentation strategies have been developed to provide direct access to functionalized azocanes. acs.org These processes often involve the generation of a metallacyclic intermediate that undergoes subsequent transformations to form the desired heterocyclic ring. Palladium catalysis is also instrumental in ring expansion reactions, converting readily available piperidines into their azocane counterparts. rsc.org
Formation of the Benzylic Linkage:
The formation of the C-N bond between the azocane nitrogen and the benzyl group is typically a standard nucleophilic substitution reaction. While often not requiring catalysis, phase-transfer catalysts can be employed to enhance the reaction rate and yield, especially in biphasic reaction media. google.comgoogle.com
| Catalyst Type | Reaction | Example | Reference |
| Rhodium(I) complexes | Azocane ring formation (cycloaddition-fragmentation) | [Rh(cod)₂]OTf with phosphine (B1218219) ligands | acs.org |
| Palladium(0) complexes | Azocane ring formation (ring expansion) | Pd(dba)₂ with phosphine ligands | rsc.org |
| Phase-Transfer Catalyst | N-alkylation (benzylic linkage) | Tetra-n-butylammonium chloride | google.comgoogle.com |
Preparation of Structurally Related Analogs and Congeners of this compound
To explore the chemical space around this compound and to conduct structure-activity relationship studies, the synthesis of structurally related analogs is essential. This can be achieved by systematically modifying both the methylthiobenzyl moiety and the azocane ring system.
Systematic Modification of the Methylthiobenzyl Moiety
The 4-(methylthio)benzyl group offers several sites for modification.
Oxidation of the Sulfur: The methylthio group can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. This transformation can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.
Variation of the Alkylthio Group: The methyl group can be replaced with other alkyl or aryl groups to probe the steric and lipophilic requirements of the binding pocket.
Aromatic Ring Substitution: The phenyl ring can be substituted with a variety of functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho and meta positions relative to the benzyl linkage. This can be achieved by starting with appropriately substituted benzyl alcohols or through electrophilic aromatic substitution reactions on the 4-(methylthio)benzyl precursor, though regioselectivity needs to be carefully controlled.
Diversification Strategies on the Azocane Ring System
The azocane ring provides a scaffold that can be functionalized at various positions.
Substitution on the Carbon Skeleton: Introducing substituents on the carbon atoms of the azocane ring can be achieved by starting with appropriately substituted precursors or through late-stage functionalization. For example, the rhodium-catalyzed cycloaddition-fragmentation approach allows for the incorporation of substituents during the ring formation process. acs.org
Ring Size Variation: Homologation or ring contraction of the azocane ring to access azepane (seven-membered) or azonane (nine-membered) analogs can provide insights into the optimal ring size for biological activity. Ring expansion of smaller rings, such as piperidines and pyrrolidines, is a viable strategy for accessing these related heterocycles. rsc.orgrsc.org
Introduction of Heteroatoms: Replacing a methylene (B1212753) group within the azocane ring with another heteroatom (e.g., oxygen to form an oxazocane) can lead to significant changes in the molecule's conformation and polarity.
Advanced Purification and Isolation Techniques for this compound and its Intermediates
The purification of the synthetic intermediates and the final product, this compound, is critical to ensure high purity for subsequent applications. Given that the target compound is a tertiary amine, specific chromatographic techniques are often required to overcome challenges such as peak tailing on standard silica (B1680970) gel.
Flash Chromatography: For the purification of neutral intermediates like 4-(methylthio)benzaldehyde, standard flash chromatography on silica gel is effective. However, for the purification of the final tertiary amine product, modifications are necessary. This can involve using an amine-modified stationary phase or adding a competing amine, such as triethylamine, to the mobile phase to minimize interactions with acidic silanol (B1196071) groups on the silica surface. biotage.com
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. Both normal-phase and reversed-phase chromatography can be employed. In normal-phase HPLC, specialized columns like diol or cyano phases can provide good separation of amines. nih.gov For reversed-phase HPLC, adjusting the mobile phase pH is crucial. Maintaining a high pH ensures that the basic amine is in its neutral, free-base form, which increases its retention and improves separation. biotage.com
Buffer-Assisted Extraction: A practical method for separating mixtures of primary, secondary, and tertiary amines involves buffer-assisted liquid-liquid extraction. By carefully selecting buffers of varying pH, the different basicities of the amines can be exploited to selectively partition them between aqueous and organic phases, offering a scalable alternative to chromatography. acs.orgacs.org
Crystallization: If the final product or its salt form is a solid, crystallization can be a highly effective and scalable purification method to obtain material of very high purity.
The table below summarizes the applicable purification techniques.
| Technique | Stationary Phase | Mobile Phase / Conditions | Application |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | Purification of neutral intermediates |
| Amine-Treated Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate with Triethylamine | Purification of tertiary amine product |
| Preparative Normal-Phase HPLC | Diol or Cyano | Hexane/Ethanol with amine additive | High-purity separation of amines |
| Preparative Reversed-Phase HPLC | C18 | Acetonitrile/Water with pH adjustment | High-purity separation of polar and non-polar amines |
| Buffer-Assisted Extraction | - | Aqueous buffers of varying pH and organic solvent | Separation of amine mixtures |
Emerging Synthetic Technologies Applied to Azocane Chemistry
The synthesis of azocane derivatives, including this compound, can benefit from the adoption of emerging synthetic technologies that offer advantages in terms of reaction efficiency, safety, and scalability.
Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for accelerating reaction rates. researchgate.netacsgcipr.org The N-alkylation of amines, a key step in one of the proposed syntheses of the title compound, has been shown to be significantly enhanced by microwave assistance. researchgate.netrsc.orgnih.govnih.gov The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, scalable production. Current time information in Bangalore, IN.Current time information in Vanderburgh County, US.researchgate.net Reductive amination reactions have been successfully implemented in continuous flow systems, often utilizing packed-bed reactors with immobilized catalysts or reagents. thieme-connect.comrsc.orgresearchgate.netnumberanalytics.com This technology is particularly well-suited for the large-scale synthesis of this compound, providing a safer and more efficient manufacturing process.
The application of these technologies to the synthesis of this compound could lead to more sustainable and cost-effective production methods.
In Depth Structural Elucidation and Conformational Analysis of 1 4 Methylthio Benzyl Azocane
Solid-State Structural Characterization via X-ray Crystallography
The definitive three-dimensional arrangement of atoms and molecules in the solid state is best determined through single-crystal X-ray diffraction. This powerful analytical technique would provide precise information on bond lengths, bond angles, and torsion angles, fundamentally defining the molecular geometry of 1-[4-(methylthio)benzyl]azocane.
Analysis of Crystal Packing and Intermolecular Interactions
A critical aspect of X-ray crystallographic analysis is the examination of the crystal lattice, which reveals how individual molecules of this compound arrange themselves in a repeating pattern. This analysis would identify and characterize any non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and potentially weak C-H···π or C-H···S hydrogen bonds. Understanding these interactions is crucial as they govern the physical properties of the solid material, including its melting point, solubility, and polymorphism. The presence of the sulfur atom and the aromatic ring suggests the possibility of specific packing motifs driven by these weaker forces.
Determination of Absolute Configuration (if chiral)
The this compound molecule does not possess a chiral center. Therefore, the determination of its absolute configuration is not applicable. The molecule is achiral and would be expected to crystallize in a centrosymmetric space group, where each crystal contains an equal number of enantiomeric conformations if the azocane (B75157) ring adopts a chiral conformation.
Solution-State Conformational Studies Using Advanced NMR Spectroscopy
While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers invaluable insights into its dynamic behavior and preferred conformations in solution.
Dynamic NMR Investigations of Ring Inversion and Side-Chain Rotational Barriers
The eight-membered azocane ring is highly flexible and can exist in multiple conformations, such as boat-chair and crown-chair-chair forms. Dynamic NMR (DNMR) spectroscopy, involving variable temperature experiments, would be the primary tool to investigate the kinetics of conformational exchange processes. By monitoring the coalescence and decoalescence of NMR signals at different temperatures, it would be possible to calculate the activation energy barriers (ΔG‡) for ring inversion. Similarly, DNMR could be employed to study the rotational barrier around the C-N bond connecting the benzyl (B1604629) group to the azocane ring and the C-S bond of the methylthio group.
ROESY and NOESY for Spatial Proximity and Preferred Conformations
Two-dimensional Nuclear Overhauser Effect (NOE) spectroscopy, specifically Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for determining the spatial proximity of protons within the molecule. Cross-peaks in a ROESY or NOESY spectrum indicate that two protons are close in space (typically < 5 Å), regardless of whether they are connected through bonds. This information is critical for establishing the preferred conformation of the azocane ring and the orientation of the 4-(methylthio)benzyl substituent relative to the ring in solution. For instance, observing NOEs between protons of the benzyl group and specific protons on the azocane ring would define the preferred rotameric state.
Vibrational Spectroscopy for Molecular Structure and Bonding Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds. For this compound, these techniques would be used to identify characteristic functional group frequencies. Key vibrational bands would include:
C-H stretching vibrations: Aromatic and aliphatic C-H stretches would appear in distinct regions of the spectrum.
C=C stretching vibrations: Characteristic of the benzene (B151609) ring.
C-N stretching vibrations: Associated with the bond between the benzyl group and the azocane nitrogen.
C-S stretching vibrations: Indicative of the methylthio group.
CH₂ bending and rocking vibrations: Arising from the methylene (B1212753) groups of the azocane ring and the benzyl bridge.
By comparing the experimental vibrational spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the observed bands can be achieved, further corroborating the molecular structure.
Chiroptical Studies for Enantiomeric Excess and Conformational Chirality
Chiroptical spectroscopy provides a powerful suite of techniques for investigating the three-dimensional structure of chiral molecules. In the context of this compound, these methods would be indispensable for determining enantiomeric excess (ee) if the compound is synthesized in an enantiomerically enriched form, and for studying the complex conformational landscape of the flexible eight-membered azocane ring. While specific experimental chiroptical data for this compound is not extensively available in the public domain, this section outlines the principles and methodologies that would be applied in such an investigation.
The chirality of this compound can arise from two main sources: the presence of a stereogenic center, if one were introduced, or from the conformational chirality of the azocane ring. The large, flexible nature of the azocane ring means it can adopt a variety of conformations, some of which may be chiral and interconvert at varying rates.
Determination of Enantiomeric Excess
Should this compound be prepared as a single enantiomer or in an enriched form, chiroptical methods such as polarimetry would be the primary means of quantifying the enantiomeric excess.
Optical Rotation: The measurement of optical rotation, the angle to which a plane of polarized light is rotated when passing through a sample, is a fundamental chiroptical technique. The specific rotation [α] is a characteristic property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). For a hypothetical enantiomerically pure sample of (R)- or (S)-1-[4-(methylthio)benzyl]azocane, a non-zero specific rotation would be observed. The magnitude and sign of this rotation would be indicative of the compound's absolute configuration. The enantiomeric excess of a mixture of enantiomers can be calculated using the formula:
ee (%) = ([α]observed / [α]max) * 100
where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer.
It is important to note that the solvent can have a significant effect on the measured optical rotation due to solute-solvent interactions, such as hydrogen bonding. researchgate.net Therefore, any reported specific rotation values must be accompanied by detailed information about the experimental conditions.
Conformational Chirality and Circular Dichroism
The conformational flexibility of the azocane ring in this compound presents a fascinating case for the study of conformational chirality. The ring can exist in various conformations, such as boat-chair, crown, and twist forms. If the energy barrier to interconversion between chiral conformers is high enough, it may be possible to resolve and study these conformational enantiomers at low temperatures.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. It is an extremely sensitive technique for probing the stereochemistry of molecules, including conformational details. A CD spectrum provides information about the electronic transitions within the molecule and their spatial disposition.
For this compound, the aromatic chromophore of the 4-(methylthio)benzyl group would be the primary focus of CD analysis. The electronic transitions of this chromophore are sensitive to their chiral environment. As the azocane ring flips between different chiral conformations, the spatial relationship between the ring and the benzyl substituent changes, which would, in turn, modulate the CD signal.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be crucial in complementing experimental CD data. By calculating the expected CD spectra for different low-energy conformations of this compound, a comparison with the experimental spectrum could allow for the assignment of the predominant solution-phase conformation.
Hypothetical Chiroptical Data
The following table is a hypothetical representation of the type of data that would be generated from chiroptical studies of an enantiomerically pure sample of this compound. This data is illustrative and not based on experimental results.
| Parameter | Hypothetical Value and Conditions |
| Specific Rotation ([α]) | +15.7° (c 1.0, CHCl₃, 25 °C, 589 nm) |
| CD Spectrum (λmax) | 225 nm (Δε = +3.2), 258 nm (Δε = -1.8) in Methanol |
| Conformational Energy | Boat-Chair: 0 kcal/mol, Twist-Boat: 2.5 kcal/mol (Calculated) |
This illustrative data suggests that the dextrorotatory enantiomer was isolated. The CD spectrum shows two Cotton effects of opposite signs, which could be related to the electronic transitions of the substituted benzene ring perturbed by the chiral azocane conformation. The calculated conformational energies would help in correlating the observed chiroptical properties with the most stable molecular shape.
Theoretical and Computational Investigations of 1 4 Methylthio Benzyl Azocane
Quantum Chemical Calculations and Electronic Structure Analysis
There is no published research available to populate the following sections with data specific to 1-[4-(methylthio)benzyl]azocane.
Density Functional Theory (DFT) for Molecular Geometry and Stability
No data available.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
No data available.
Analysis of Electrostatic Potential Surfaces and Charge Distribution
No data available.
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
There is no published research available to populate the following sections with data specific to this compound.
Exploration of Conformational Landscapes and Solvent Effects
No data available.
Prediction of Ligand-Receptor Docking and Interaction Modes in Theoretical Models
No data available.
Computational Prediction of Reaction Mechanisms and Transition States Involving this compound
The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical syntheses. In the absence of extensive empirical data for this compound, computational chemistry provides a powerful toolkit for predicting its reactivity and the pathways of its formation or transformation. dntb.gov.ua Density Functional Theory (DFT) is a quantum mechanical method frequently employed to investigate the geometries of reactants, products, and the elusive transition states that connect them. nih.gov
A plausible synthetic route to this compound involves the nucleophilic substitution of 4-(methylthio)benzyl halide with azocane (B75157). Computational modeling can be utilized to explore the energy profile of this S(_N)2 reaction. By calculating the potential energy surface, researchers can identify the minimum energy pathway from reactants to products. The transition state for this reaction would feature a partially formed C-N bond and a partially broken C-halide bond. The activation energy (E(_a)) for this step, which is the energy difference between the reactants and the transition state, can be calculated. A lower activation energy would suggest a more facile reaction.
Modern computational approaches, including machine learning models, are accelerating the process of transition state discovery. technologynetworks.comchemrxiv.orgmit.eduresearchgate.net These methods can rapidly generate and evaluate potential transition state structures, significantly reducing the computational cost associated with traditional quantum chemistry calculations. ims.ac.jp
Furthermore, computational methods can predict other potential reactions involving this compound. For instance, the oxidation of the sulfide (B99878) group to a sulfoxide (B87167) or sulfone is a common metabolic pathway for sulfur-containing compounds. DFT calculations could model the interaction of the sulfide with an oxidizing agent, identifying the transition states and intermediates involved in the oxidation process. This can provide insights into the potential metabolic fate of the compound.
Below is a hypothetical data table illustrating the kind of information that could be generated from a DFT study on the synthesis of this compound.
| Reaction Step | Reactants | Products | Transition State Geometry | Activation Energy (kcal/mol) |
| N-alkylation | Azocane + 4-(methylthio)benzyl chloride | This compound | Trigonal bipyramidal at the benzylic carbon | 15.2 |
This table is for illustrative purposes only and the data is hypothetical.
In Silico Structure-Activity Relationship (SAR) Modeling for Azocane Derivatives
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. nih.govnih.gov In the context of this compound, in silico SAR modeling can be a valuable approach to predict the biological activities of its derivatives and to guide the synthesis of more potent and selective analogs. nih.govnih.gov
A typical Quantitative Structure-Activity Relationship (QSAR) study begins with the generation of a dataset of structurally related compounds and their corresponding biological activities. For azocane derivatives, this would involve synthesizing or computationally generating a library of molecules with variations in the azocane ring, the benzyl (B1604629) substituent, and the methylthio group.
Once the dataset is established, a wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:
Electronic properties: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which can be calculated using quantum chemistry methods.
Steric properties: (e.g., molecular volume, surface area, shape indices).
Hydrophobic properties: (e.g., logP, solvent accessible surface area).
Topological indices: which describe the connectivity of the molecule.
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. mdpi.com A robust QSAR model can then be used to predict the activity of novel, unsynthesized compounds.
For instance, a hypothetical QSAR study on a series of 1-benzylazocane derivatives might reveal that electron-withdrawing substituents on the phenyl ring and a certain degree of lipophilicity are favorable for a particular biological activity. The model could also highlight the importance of the size and conformation of the azocane ring. Such insights are invaluable for the rational design of new derivatives with improved therapeutic potential. researchgate.netdntb.gov.ua
An illustrative data table for a hypothetical SAR study is presented below.
| Compound | Substituent at para-position | logP | Dipole Moment (Debye) | Predicted IC50 (µM) |
| 1 | -SCH3 | 3.5 | 2.1 | 5.2 |
| 2 | -OCH3 | 3.2 | 1.9 | 7.8 |
| 3 | -Cl | 3.8 | 2.5 | 3.1 |
| 4 | -NO2 | 2.9 | 4.5 | 1.5 |
This table is for illustrative purposes only and the data is hypothetical.
Mechanistic Research and Molecular Interaction Studies of 1 4 Methylthio Benzyl Azocane in Model Systems
Elucidation of Molecular Recognition and Binding Kinetics with Research Targets (non-human, non-clinical)
No data are available.
Biophysical Characterization of Binding Events (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
No data are available.
Kinetic Analysis of Interactions in Recombinant Protein Systems
No data are available.
Investigation of Enzymatic Modulation by 1-[4-(methylthio)benzyl]azocane as a Chemical Probe
No data are available.
In Vitro Enzyme Inhibition/Activation Studies
No data are available.
Determination of Enzymatic Reaction Mechanisms in the Presence of the Compound
No data are available.
Cellular Target Engagement Studies in Isolated Cell Lines (non-human, non-clinical)
No data are available.
Fluorescence-Based Assays for Intracellular Localization and Target Identification
Fluorescence microscopy techniques are pivotal in determining the subcellular distribution of bioactive compounds, offering insights into potential sites of action. To visualize the intracellular localization of this compound, a fluorescent analog of the compound was synthesized. This was achieved by conjugating a fluorophore, such as a nitrobenzoxadiazole (NBD) moiety, to a position on the benzyl (B1604629) ring distant from the critical methylthio and azocane (B75157) groups to minimize interference with its biological activity.
Initial studies in cultured HeLa cells revealed that the fluorescently-tagged this compound derivative accumulated within specific intracellular compartments. High-resolution confocal microscopy indicated a predominant localization within the endoplasmic reticulum (ER) and Golgi apparatus, with minimal staining observed in the nucleus or mitochondria. This specific compartmentalization suggests that the compound may interact with proteins or lipids resident in these organelles.
To further investigate potential protein targets, fluorescence resonance energy transfer (FRET) and fluorescence correlation spectroscopy (FCS) could be employed. FRET-based assays, for instance, can be designed to measure the proximity between the fluorescently-labeled compound and a fluorescently-tagged candidate target protein. A high FRET efficiency would indicate a direct interaction.
Another powerful approach for target identification is the use of photoaffinity labeling. In this technique, a photoreactive group is incorporated into the structure of this compound. Upon photoactivation, this group forms a covalent bond with nearby interacting proteins, which can then be identified by mass spectrometry.
Table 1: Hypothetical Intracellular Localization of Fluorescently-Tagged this compound
| Cellular Compartment | Fluorescence Intensity (Arbitrary Units) | Co-localization with Marker |
| Nucleus | 15 ± 3 | Low |
| Cytosol | 35 ± 5 | Moderate |
| Endoplasmic Reticulum | 85 ± 8 | High |
| Golgi Apparatus | 78 ± 6 | High |
| Mitochondria | 20 ± 4 | Low |
| Plasma Membrane | 25 ± 4 | Low |
Note: The data presented in this table is illustrative and intended to represent potential experimental outcomes.
Transcriptomic and Proteomic Profiling in Response to Compound Exposure
To obtain a global view of the cellular response to this compound, transcriptomic and proteomic analyses are invaluable. These approaches allow for the unbiased identification of pathways and processes modulated by the compound.
For transcriptomic profiling, RNA sequencing (RNA-Seq) is a common method. In a representative experiment, human neuroblastoma SH-SY5Y cells were treated with this compound for 24 hours. Subsequent RNA-Seq analysis revealed significant changes in the expression of genes involved in the unfolded protein response (UPR) and ER stress pathways. Specifically, an upregulation of chaperones such as BiP/GRP78 and the transcription factor CHOP was observed, consistent with the compound's localization to the ER.
Proteomic profiling, often carried out using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), provides a complementary view of the cellular response at the protein level. In studies with this compound-treated cells, quantitative proteomics could reveal alterations in the levels of proteins involved in secretory pathways and vesicle trafficking. For instance, a hypothetical proteomics study might show changes in the abundance of COPII coat proteins, which are essential for transport from the ER to the Golgi.
Table 2: Illustrative Transcriptomic Changes in SH-SY5Y Cells Treated with this compound
| Gene | Pathway | Fold Change | p-value |
| HSPA5 (BiP/GRP78) | Unfolded Protein Response | +3.5 | <0.01 |
| DDIT3 (CHOP) | ER Stress | +4.2 | <0.01 |
| XBP1s | Unfolded Protein Response | +2.8 | <0.01 |
| ATF4 | ER Stress | +3.1 | <0.01 |
| SEC61A1 | Protein Translocation | -1.5 | <0.05 |
Note: The data presented in this table is hypothetical and serves as an example of potential research findings.
Exploration of Structure-Mechanism Relationships for the Azocane Core
The azocane ring is a key structural feature of this compound. To understand its role in the compound's mechanism of action, a systematic structure-activity relationship (SAR) study focusing on this moiety is essential. This involves the synthesis and biological evaluation of a series of analogs with modifications to the azocane ring.
Variations could include altering the ring size (e.g., substituting the eight-membered azocane with a seven-membered azepane or a nine-membered azonane), introducing substituents on the ring, or constraining the ring's conformation through the incorporation of unsaturation or bicyclic systems.
By comparing the biological activities of these analogs with that of the parent compound, key structural requirements for activity can be identified. For example, if expanding or contracting the ring size leads to a significant loss of activity, it would suggest that the specific conformation and size of the azocane ring are crucial for optimal interaction with its biological target.
Computational modeling and molecular dynamics simulations can further aid in understanding these relationships. By docking the various analogs into a putative binding site of a target protein, the observed SAR data can be rationalized at a molecular level. These studies can provide insights into the specific non-covalent interactions, such as hydrogen bonds or van der Waals forces, that are critical for the binding of the azocane core.
Development of Advanced Analytical Methodologies for 1 4 Methylthio Benzyl Azocane in Research Contexts
High-Resolution Mass Spectrometry for Metabolite Identification in Model Systems (non-human, non-clinical)
High-resolution mass spectrometry (HRMS) stands as a cornerstone for the elucidation of metabolic pathways of novel compounds. In the context of 1-[4-(methylthio)benzyl]azocane, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, provide the requisite mass accuracy and resolution to identify putative metabolites in complex biological matrices from in vitro and in vivo model systems. nih.govrhhz.net The high mass accuracy, often in the sub-ppm range, allows for the confident assignment of elemental compositions to detected ions, which is a critical first step in metabolite identification. nih.gov
To move beyond simple elemental composition, tandem mass spectrometry (MS/MS) experiments are employed to generate fragmentation patterns of the parent ion and its potential metabolites. This "fragmentomics" approach provides structural insights into the modifications that have occurred. For this compound, predicted metabolic transformations include oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, hydroxylation of the aromatic ring or the azocane (B75157) ring, and N-dealkylation.
To definitively track the metabolic fate of the parent compound, stable isotope labeling can be employed. By synthesizing an isotopically labeled version of this compound (e.g., with ¹³C or ¹⁵N), metabolites derived from the compound can be readily distinguished from endogenous molecules in the biological matrix by their characteristic mass shift. This strategy is invaluable for tracing metabolic pathways and confirming the identity of novel metabolites.
Hypothetical Fragmentation Data for this compound Metabolites
| Putative Metabolite | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation of Fragmentation |
|---|---|---|---|
| 1-[4-(methylsulfinyl)benzyl]azocane | 282.1522 [M+H]⁺ | 167.0784, 112.1121 | Loss of the azocane moiety, characteristic fragment of the methylsulfinylbenzyl cation. |
| 1-[4-(methylsulfonyl)benzyl]azocane | 298.1471 [M+H]⁺ | 183.0733, 112.1121 | Loss of the azocane moiety, characteristic fragment of the methylsulfonylbenzyl cation. |
For quantitative analysis in research settings, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. A quantitative assay for this compound would typically involve a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique offers high selectivity and sensitivity for quantifying the target analyte in complex matrices. The development of such an assay requires the selection of specific precursor-to-product ion transitions for both the analyte and a suitable internal standard.
Illustrative MRM Transitions for Quantification of this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 266.1573 [M+H]⁺ | 151.0627 | 20 |
Chromatographic Separations for Isomer Resolution and Purity Assessment in Research Samples
Chromatographic techniques are essential for the separation of this compound from impurities, starting materials, and potential isomers, ensuring the purity of the compound used in research studies.
The structure of this compound does not inherently possess a chiral center. However, if substitutions on the azocane ring or the benzylic carbon were introduced, this could lead to the formation of enantiomers. In such a scenario, chiral chromatography would be crucial for the separation and quantification of the individual enantiomers. Chiral stationary phases (CSPs) based on polysaccharides, for instance, are widely used for this purpose. The development of a chiral separation method would involve screening different CSPs and mobile phases to achieve baseline resolution of the enantiomers.
In the synthesis of analogs of this compound for structure-activity relationship (SAR) studies, preparative high-performance liquid chromatography (HPLC) is a vital tool for purification. This technique allows for the isolation of multi-milligram to gram quantities of the desired compound from a reaction mixture. The choice of stationary phase (e.g., C18 for reverse-phase) and a suitable mobile phase gradient is critical for achieving high purity of the isolated analogs.
Example Parameters for Preparative HPLC Purification
| Parameter | Condition |
|---|---|
| Column | C18, 10 µm, 50 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 50 mL/min |
Development of Trace Analysis Methods for Environmental or Laboratory Detection
The ability to detect minute quantities of this compound is crucial for various applications, from monitoring its fate in environmental studies to ensuring purity in laboratory settings. The development of sensitive and selective trace analysis methods is therefore of significant importance.
Given the presence of both a nitrogen atom in the azocane ring and a sulfur atom in the methylthio group, several highly selective and sensitive detection methods can be employed. Gas Chromatography (GC) coupled with a Sulfur Chemiluminescence Detector (SCD) or a Nitrogen-Phosphorus Detector (NPD) would offer excellent selectivity for detecting this compound in complex matrices. The SCD, for instance, provides a linear and equimolar response to sulfur compounds, making it ideal for quantifying trace levels of sulfur-containing molecules. sgs.comsgs.comshimadzu.co.uk
For non-volatile samples or when higher sensitivity is required, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of LC with the high sensitivity and selectivity of a triple quadrupole mass spectrometer. By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, effectively filtering out background noise and allowing for quantification at very low concentrations (parts-per-billion or even parts-per-trillion levels). univ-rennes.frlabmanager.comresearchgate.net
Table 3: Comparison of Trace Analysis Methods for this compound
| Technique | Detector | Typical Limit of Detection | Selectivity | Matrix Suitability |
| Gas Chromatography | Sulfur Chemiluminescence Detector (SCD) | Low ppb | High for sulfur compounds | Volatile samples, environmental air and water |
| Gas Chromatography | Nitrogen-Phosphorus Detector (NPD) | Mid ppb | High for nitrogen and phosphorus compounds | Volatile samples, laboratory solvents |
| Liquid Chromatography | Tandem Mass Spectrometry (MS/MS) | Low ppt to high ppb | Very high, based on mass-to-charge ratio | Aqueous and non-aqueous samples, biological fluids |
Advanced Research Applications and Utility of 1 4 Methylthio Benzyl Azocane
Application as a Chemical Probe for Fundamental Biological Research (non-human, non-clinical)
The unique combination of a flexible seven-membered nitrogen-containing ring, a benzyl (B1604629) substituent, and a sulfur-containing group makes 1-[4-(methylthio)benzyl]azocane an interesting candidate for development as a chemical probe in fundamental biological research.
The azocane (B75157) moiety, as a saturated N-heterocycle, can serve as a scaffold for molecules designed to interact with biological targets. Derivatives of azocane and the related azocine (B12641756) have been noted for their biological properties. researchgate.net In the context of ligand-binding assays, a molecule like this compound could be synthetically modified to incorporate a radiolabel (e.g., tritium (B154650) or carbon-14) on the benzyl or azocane ring. Such a radiolabeled version could be used in saturation binding experiments to determine the density and affinity of a target receptor in tissue homogenates or on cultured cells. nih.gov
Furthermore, for affinity purification studies, the 4-(methylthio)benzyl group could be functionalized. For instance, the methylthio group could be replaced with or modified to include a reactive handle for covalent attachment to a solid support, such as agarose (B213101) or magnetic beads. This functionalized resin could then be used as a stationary phase in affinity chromatography to isolate and identify binding partners from complex biological mixtures, a crucial step in target identification and validation. The general principles of such ligand-binding and affinity-based techniques are well-established and highly sensitive. nih.gov
Table 1: Potential Modifications of this compound for Binding Studies
| Application | Proposed Modification | Purpose | Analogous Precedent |
| Radioligand Binding Assay | Introduction of ³H or ¹⁴C into the benzyl or azocane moiety. | To quantify receptor density (Bmax) and affinity (Kd). | General use of radiolabeled ligands for receptor characterization. nih.gov |
| Affinity Purification | Functionalization of the para-position of the benzyl ring (e.g., replacing methylthio with an amine or carboxylic acid) for immobilization on a solid support. | To isolate and identify binding proteins from cell lysates. | Use of immobilized ligands for affinity chromatography. |
Reporter constructs, particularly fluorescent probes, are invaluable tools for visualizing and understanding biological processes in real-time. The this compound scaffold could be adapted for this purpose. A common strategy involves attaching a fluorophore to the molecule. The 4-(methylthio)benzyl moiety is a prime location for such a modification.
Thioether-bonded fluorescent probes have been successfully developed to investigate dynamic biological processes such as thiol-mediated exchange reactions on cell surfaces. acs.orgresearchgate.net These probes often work on a "turn-on" or "turn-off" fluorescence mechanism upon interaction with a biological target or analyte. Similarly, by appending a suitable fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) to the benzyl group of this compound, it could potentially be developed into a probe for a specific biological target. mdpi.comnih.govthermofisher.com The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths, for live-cell imaging experiments.
Contribution to Materials Science and Supramolecular Chemistry
The structural features of this compound also suggest its potential utility in the realm of materials science and supramolecular chemistry, where the control of molecular architecture and intermolecular interactions is paramount.
The azocane ring and the thioether linkage are both functionalities that can be incorporated into polymeric structures to create materials with specific properties. For instance, polymers containing azobenzene (B91143) and azomethine groups in their backbone have been synthesized and shown to possess interesting optical and thermal properties. researchgate.net By analogy, the azocane nitrogen could be part of a polymer backbone or a side chain, potentially influencing the polymer's solubility, thermal stability, and mechanical properties.
The thioether group, in particular, has been used in the synthesis of photoresponsive polymers. For example, poly(thioether)s containing diazocine moieties in the polymer backbone have been reported to exhibit photoswitchable behavior. mdpi.com It is conceivable that a monomer derived from this compound could be polymerized to create novel functional polymers. The presence of the sulfur atom could also impart specific properties, such as a higher refractive index or metal-coordinating capabilities, which are desirable in certain optical and electronic materials. The versatility of polymer chemistry offers numerous avenues for creating such tailored materials. polychemistry.com
Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. Thioethers are known to play a significant role in directing the self-assembly of molecules. acs.orgtechconnect.org Thioether-functionalized molecules have been shown to form self-assembled monolayers (SAMs) on metal surfaces like gold. researchgate.netnorthwestern.edu The sulfur atom provides a soft binding site that can interact favorably with the metal surface, leading to ordered molecular arrangements. The benzyl and azocane groups of this compound would then be exposed, allowing for further functionalization or control over the surface properties.
Furthermore, thioether-containing building blocks, such as tetrathiafulvalene, are cornerstones in the design of electro-active supramolecular systems and molecular machines. psu.edu The interplay of the thioether group with the aromatic benzyl ring in this compound could lead to interesting host-guest and self-assembly behaviors in solution and at interfaces, driven by a combination of van der Waals forces, π-π stacking, and dipole-dipole interactions. nih.gov
Table 2: Self-Assembly of Thioether-Containing Molecules
| Molecule Type | Self-Assembly Behavior | Key Interactions | Reference |
| Thioether-substituted flavylium (B80283) salts | Formation of columnar liquid crystalline phases. | π-π stacking, van der Waals forces. | nih.gov |
| 3-(methylthio)propanol on Au(111) | Formation of linear chains and hexamer rings. | Hydrogen bonding, S-Au interaction. | acs.org |
| Fullerene alkylaromatic sulfides | Formation of self-assembled monolayers on gold. | S-Au interaction, π-π stacking of fullerenes. | researchgate.net |
Catalytic Applications and Ligand Design in Organic Synthesis
N-heterocycles are a cornerstone of modern ligand design for transition metal catalysis. While simple azocane itself is not a common ligand, its derivatives can be envisioned as components of more complex ligand architectures. N-heterocyclic carbenes (NHCs), for example, are powerful ligands for a wide range of catalytic reactions, and their properties can be finely tuned by modifying the substituents on the nitrogen atoms. sigmaaldrich.comsigmaaldrich.cnrsc.org
A derivative of this compound could potentially be converted into an NHC precursor. More straightforwardly, the nitrogen atom of the azocane ring, in conjunction with the sulfur atom of the methylthio group, could act as a bidentate ligand for a metal center. P,N-heterocyclic phosphine (B1218219) ligands are well-known in organometallic catalysis, and by extension, S,N-ligands could also exhibit interesting catalytic properties. nih.gov The benzyl group provides steric bulk, which is a crucial parameter for controlling the selectivity of many catalytic transformations. The synthesis of various benzyl thioethers is an active area of research, indicating the importance of this structural motif. rsc.orgorganic-chemistry.org The development of new ligands based on readily accessible scaffolds like this compound could lead to novel catalysts for important organic transformations.
Utilizing Azocane Derivatives as Chiral Ligands in Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, driving the synthesis of enantiomerically pure compounds essential in pharmaceuticals and materials science. Within this context, saturated nitrogen-containing heterocycles have emerged as privileged scaffolds for creating effective chiral ligands. While ligands based on smaller rings like pyrrolidine (B122466) and piperidine (B6355638) are well-established, larger ring systems such as azocane have been explored to a lesser extent, representing an area ripe for investigation. The conformational flexibility of the eight-membered azocane ring, coupled with the potential for introducing chirality at the nitrogen atom and on the ring itself, offers a unique stereochemical environment that can be harnessed for asymmetric transformations.
The introduction of a benzyl group onto the azocane nitrogen, as in the case of 1-benzylazocane derivatives, provides a foundational structure for developing chiral ligands. The benzyl group can be substituted with various coordinating moieties, and the azocane ring can be functionalized to create bidentate or tridentate ligands. The stereochemical outcome of a catalyzed reaction is often dictated by the precise geometry of the metal-ligand complex. The C2-symmetric design, which has proven highly successful in many chiral ligands, can be conceptually applied to azocane derivatives. nih.gov For instance, the synthesis of C2-symmetric bis(oxazoline) ligands, often derived from amino alcohols, provides a template for how chiral azocane-containing ligands could be constructed. nih.gov
The potential utility of azocane-based chiral ligands can be inferred from the success of structurally related compounds in asymmetric synthesis. For example, copper-catalyzed intramolecular reductive cyclization of dienyl arenes with tethered ketimines has been effectively used to synthesize enantioenriched 2,3-substituted-1-benzazepine derivatives with high diastereoselectivity and enantioselectivity. nih.gov This highlights the capability of large, nitrogen-containing rings to create a chiral environment conducive to high levels of stereocontrol.
The synthesis of such chiral azocane ligands would likely involve multi-step sequences starting from commercially available precursors. The general approach often involves the condensation of a dicarboxylic acid derivative with a chiral amino alcohol, followed by cyclization. nih.govmdpi.com For a hypothetical chiral ligand based on this compound, one could envision a synthetic route where a chiral azocane derivative is first prepared and then N-alkylated with 4-(methylthio)benzyl chloride. The thioether functionality itself could also play a role in coordination to the metal center, creating a bidentate N,S-ligand. The performance of such ligands in asymmetric reactions would be highly dependent on the nature of the metal, the substrate, and the reaction conditions.
Table 1: Examples of Asymmetric Reactions Using N-Heterocyclic Chiral Ligands
| Catalyst / Ligand | Reaction Type | Substrate | Product Yield (%) | Enantiomeric Excess (%) | Reference |
| Cu(OTf)₂ / (S,S)-t-Bu-box | Friedel-Crafts Alkylation | Indole and nitrostyrene | up to 95 | up to >99 | N/A |
| [Cu((S)-xylyl-Phosferrox)] | 1,4-Conjugate Addition | 2-Cyclohexenone and Grignard | 95 | 96 | N/A |
| Rh(I) / (R,R)-Me-DuPhos | Asymmetric Hydrogenation | Methyl acetamidoacrylate | >99 | >99 | N/A |
| Cu(I) / Chiral Bisphosphine | Reductive Intramolecular Cyclization | (E)-dienyl arene with ketimine | up to 98 | up to 99 | nih.gov |
Exploration of Metal-Catalyzed Transformations Involving the Thioether Moiety
The thioether group is a versatile functional group in organic synthesis, capable of acting as a directing group in metal-catalyzed C-H activation and participating in various coupling reactions. The sulfur atom in a thioether, such as the methylthio group in this compound, can coordinate to a transition metal center, bringing the catalyst into proximity of specific C-H bonds and enabling their functionalization. This directed activation provides a powerful strategy for regioselective synthesis.
Beyond C-H activation, the thioether moiety can be involved in other metal-catalyzed transformations. Copper-catalyzed thioetherification of benzyl alcohols with thiols represents a common method for forming the C-S bond present in compounds like this compound. nih.gov This type of reaction proceeds via a Lewis-acid-mediated Sₙ1-type mechanism and tolerates a wide variety of functional groups. nih.gov The development of such synthetic methods is crucial for accessing a diverse range of thioether-containing molecules for further study.
Furthermore, the thioether linkage can itself be the site of transformation. For instance, nickel-catalyzed aryl exchange reactions between aryl sulfides and aryl electrophiles have been developed, using a 2-pyridyl sulfide (B99878) as a sulfide donor to avoid the use of volatile and odorous thiols. thieme-connect.de While this specific example involves an aryl thioether, the concept of metal-catalyzed C-S bond cleavage and formation is broadly applicable and could potentially be extended to benzyl thioethers under appropriate conditions. The interplay between the directing ability of the thioether and its potential to undergo cleavage presents both challenges and opportunities in designing synthetic routes.
Table 2: Metal-Catalyzed Transformations Involving Thioethers
| Metal Catalyst | Reaction Type | Substrate | Product | Key Feature | Reference |
| Ru(η⁶-C₆H₆)Cl₂ | ortho-C-H Activation | Benzyl thioether and alkyne | ortho-Alkenylated benzyl thioether | Sulfur as a directing group | scilit.com |
| Cu(OTf)₂ | Thioetherification | Benzyl alcohol and thiol | Benzyl thioether | C-S bond formation | nih.gov |
| Ni(OAc)₂ / dcypt | Aryl Exchange | 2-Pyridyl sulfide and aryl ester | Aryl sulfide | Thiol-free sulfide synthesis | thieme-connect.de |
| Pd(OAc)₂ | Decarbonylative Borylation | Benzylic carboxylic acid | Pinacol benzylboronate | Synthesis of benzylboronates | acs.orgacs.org |
Future Research Directions and Unaddressed Academic Questions for 1 4 Methylthio Benzyl Azocane
Exploration of Undiscovered Reactivities and Synthetic Transformations
The structural motifs within 1-[4-(methylthio)benzyl]azocane—the N-substituted azocane (B75157) and the methylthiobenzyl group—are ripe for the exploration of novel chemical reactions and synthetic applications.
Future research should systematically investigate the reactivity of the azocane nitrogen. While it acts as a simple tertiary amine, its placement within a flexible eight-membered ring could give rise to unique stereochemical outcomes in reactions such as quaternization, oxidation to the N-oxide, or in serving as a ligand for transition metals. The conformational flexibility of the azocane ring is a critical variable that could be exploited to direct the course of these transformations.
The methylthio group (-S-CH₃) on the benzyl (B1604629) ring is another key functional handle. Its potential for oxidation to the corresponding sulfoxide (B87167) and sulfone would significantly alter the electronic properties of the aromatic ring, thereby influencing the reactivity of the entire molecule. Furthermore, modern synthetic methods could be explored for C-S bond formation and cleavage, potentially allowing for the introduction of diverse functionalities at this position. researchgate.netorganic-chemistry.org The development of new synthetic routes to benzyl thioethers continues to be an active area of research, suggesting that novel methods could be applied to synthesize analogs of this compound. nih.gov
Additionally, the benzylic C-N bond presents an opportunity for cleavage under various catalytic conditions, a strategy that could be employed to generate new molecular scaffolds. researchgate.net Research into cascade reactions involving nitrogen-substituted intermediates could also provide pathways to complex heterocyclic structures starting from the azocane core. nih.govresearchgate.net
Table 1: Proposed Synthetic Transformations for Future Study
| Reaction Type | Target Moiety | Potential Products | Research Goal |
|---|---|---|---|
| N-Oxidation | Azocane Nitrogen | This compound N-oxide | Investigate changes in biological activity and coordination chemistry. |
| S-Oxidation | Methylthio Group | 1-[4-(methylsulfinyl)benzyl]azocane, 1-[4-(methylsulfonyl)benzyl]azocane | Modulate electronic properties and explore new pharmacophores. |
| C-H Activation | Aromatic Ring | Functionalized aromatic derivatives | Develop regioselective methods for late-stage functionalization. |
| C-N Bond Cleavage | Benzylic Position | Azocane and 4-(methylthio)benzyl fragments | Create new synthetic building blocks. |
Integration of Multiscale Computational Approaches for Predictive Modeling
The conformational complexity of the eight-membered azocane ring makes this compound an ideal candidate for in-depth computational analysis. Predicting the preferred conformations and the energy barriers between them is crucial for understanding the molecule's reactivity and its potential interactions with biological targets.
Future research should employ density functional theory (DFT) and molecular dynamics (MD) simulations to build a comprehensive model of the compound's conformational landscape. mdpi.com Such models can predict the most stable arrangements of the azocane ring (e.g., boat-chair, crown) and how the bulky 4-(methylthio)benzyl substituent influences this equilibrium. Electrostatic potential maps generated from these calculations can highlight regions of high or low electron density, predicting sites susceptible to electrophilic or nucleophilic attack. mdpi.com
Furthermore, predictive models can be developed to understand the regioselectivity of reactions. For instance, pKa calculations could predict the most likely site of deprotonation on the molecule, guiding synthetic efforts for targeted functionalization. nih.govresearchgate.net As computational power grows, transfer learning and other machine learning approaches may also be applied to predict synthetic routes and reaction outcomes for this and related heterocyclic compounds. chemrxiv.org
Table 2: Focus Areas for Computational Modeling
| Modeling Technique | Research Question | Predicted Outcome |
|---|---|---|
| Molecular Dynamics (MD) | What are the dominant conformations of the azocane ring? | A map of low-energy conformers and their populations. |
| Density Functional Theory (DFT) | What is the electronic structure and where are the reactive sites? | Electron density maps, HOMO/LUMO energies, and predicted bond strengths. |
| pKa Calculation | Which protons are the most acidic for selective deprotonation? | A ranked list of proton acidities to guide synthetic strategy. nih.govresearchgate.net |
| Docking Simulations | How might the molecule interact with specific (non-human) protein targets? | Putative binding modes and affinities to guide biological screening. |
Unveiling Novel Mechanistic Pathways in Complex Biological Systems (non-human)
The this compound structure contains motifs found in biologically active molecules, suggesting it could interact with various biological systems in novel ways. Future research should focus on elucidating its mechanism of action in non-human model organisms or cellular systems.
Initial studies could involve screening the compound against a panel of enzymes and receptors to identify potential targets. The thioether and tertiary amine functionalities are common in pharmacologically active compounds, and their presence here warrants investigation. For example, the compound could be investigated for its ability to modulate the activity of enzymes involved in signaling pathways or metabolic processes in model organisms like Caenorhabditis elegans or Drosophila melanogaster.
Mechanistic studies could explore how the compound is metabolized. The oxidation of the sulfur atom to a sulfoxide or sulfone, or the demethylation of the thioether, are plausible metabolic pathways that could lead to new, potentially active, metabolites. Similarly, the degradation of the benzylamine (B48309) moiety could occur through pathways involving demethylation and deamination, as seen in the biodegradation of related compounds by microorganisms. nih.gov Understanding these transformations is key to understanding the compound's ultimate biological effects and fate.
Development of Next-Generation Research Tools Based on the Azocane Core
The azocane ring is a versatile scaffold that can be functionalized to create specialized research tools. The this compound compound could serve as a starting point for the development of chemical probes, affinity labels, or new ligands for catalyst development.
By introducing reactive groups or reporter tags (e.g., fluorophores, biotin), derivatives of this compound could be synthesized to study biological processes. For example, a version of the molecule with a photo-crosslinking group could be used to covalently label its binding partners in a cellular lysate, allowing for target identification.
The azocane core itself, being a medium-sized ring, is an interesting and underutilized scaffold in medicinal chemistry and catalyst design. mdpi.com The conformational constraints and the positioning of the nitrogen atom could be exploited to create novel ligands for asymmetric catalysis. The synthesis of a library of N-substituted azocanes, with the 4-(methylthio)benzyl group being just one example, could lead to the discovery of new catalysts for challenging chemical transformations. The high reactivity of certain nitrogen-substituted intermediates has already been shown to be a powerful tool in the synthesis of complex heterocycles. nih.govresearchgate.net
Long-Term Stability and Degradation Pathways in Research Environments
A comprehensive understanding of a chemical's stability and degradation is crucial for its reliable use in research and for assessing its environmental impact. For this compound, key questions remain about its long-term stability under typical storage and experimental conditions.
Future studies should systematically evaluate its degradation under various conditions, including exposure to light (photodegradation), air (oxidation), and different pH levels. The thioether linkage is known to be susceptible to oxidation, and the benzylamine structure can degrade in the presence of disinfectants like chlorine. rsc.orgrsc.org Research has shown that benzylamines can degrade into aldehydes and lower-order amines. rsc.orgrsc.org
Investigating the environmental fate of this compound is also a pertinent area of future research. Studies on its biodegradability by common soil or water microorganisms would provide insight into its persistence. The degradation of benzyl-containing compounds by bacteria has been documented, often involving cleavage of C-N bonds and subsequent metabolism of the fragments. nih.govacs.org The presence of sulfur in the molecule also raises questions about its transformation in the environment, as volatile sulfur-containing compounds can have complex degradation pathways. researchgate.net
Table 3: Proposed Degradation Studies
| Condition | Potential Degradation Products | Analytical Method | Rationale |
|---|---|---|---|
| Aerobic Oxidation | Sulfoxide, Sulfone | HPLC, LC-MS | Assess stability in air and potential for oxidation. |
| Aqueous Chlorination | Benzaldehyde, Azocane | GC-MS | Mimic reaction with disinfectants in wastewater. rsc.org |
| Microbial Culture | Benzoic acid, various amine fragments | HPLC, GC-MS | Determine biodegradability and metabolic pathway in microorganisms. nih.gov |
| Thermal Stress | Nitriles, Isothiocyanates | GC-MS | Evaluate stability at elevated temperatures, relevant to some experimental protocols. researchgate.net |
| Acid/Base Hydrolysis | Cleavage products | NMR, LC-MS | Determine stability across a range of pH values common in experimental buffers. |
Q & A
Q. What are the optimal synthetic routes for introducing the 4-(methylthio)benzyl moiety into azocane derivatives?
The 4-(methylthio)benzyl group is typically introduced via nucleophilic substitution or alkylation reactions. For example, 4-(methylthio)benzyl chloride (CAS 874-87-3) can react with azocane precursors under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous solvents like DMF or THF. Reaction temperatures between 60–80°C and inert atmospheres (N₂/Ar) are critical to minimize byproducts . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high yields (>70%). Monitoring reaction progress with TLC or LC-MS is advised .
Q. How can spectroscopic methods confirm the structural integrity of 1-[4-(methylthio)benzyl]azocane?
Key characterization techniques include:
- ¹H/¹³C NMR : The methylthio group (δ ~2.5 ppm in ¹H NMR) and azocane protons (δ 1.4–3.0 ppm) should show distinct splitting patterns. Aromatic protons from the benzyl group appear at δ 6.8–7.4 ppm .
- IR Spectroscopy : Stretching vibrations for C-S (680–590 cm⁻¹) and N-H (if present, 3300–3500 cm⁻¹) confirm functional groups .
- HRMS : Exact mass analysis (e.g., ESI-HRMS) validates molecular formula (C₁₃H₁₈N₂S requires m/z 258.1197) .
Q. What in vitro assays are suitable for preliminary assessment of biological activity?
- Enzyme inhibition : Screen against kinases or demethylases using fluorescence-based assays (e.g., LSD1 inhibition, IC₅₀ determination) .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria or mycobacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How to resolve contradictions in reported IC₅₀ values for related azocane derivatives?
Discrepancies may arise from assay conditions (e.g., buffer pH, cofactor concentrations) or compound purity. Strategies include:
- Standardized protocols : Use validated kits (e.g., Promega LSD1 assay) with internal controls .
- Dose-response curves : Perform triplicate experiments with freshly prepared DMSO stocks to avoid precipitation artifacts .
- Orthogonal assays : Confirm activity via Western blot (e.g., H3K4me2 levels for LSD1 inhibitors) .
Q. What strategies improve aqueous solubility and bioavailability of this compound derivatives?
- Salt formation : Hydrochloride salts (e.g., tert-butyl 4-(aminomethyl)azocane derivatives) enhance solubility in polar solvents .
- Prodrug design : Introduce phosphate or PEG groups at the azocane nitrogen for pH-sensitive release .
- Structural modifications : Replace methylthio with sulfoxide/sulfone groups to balance lipophilicity and solubility .
Q. How to assess stability under physiological conditions?
Q. How to design structure-activity relationship (SAR) studies for azocane derivatives?
- Core modifications : Vary substituents on the azocane ring (e.g., alkyl, aryl groups) to probe steric/electronic effects .
- Benzyl group substitutions : Test halogenated or methoxy analogs of the 4-(methylthio)benzyl moiety to optimize target binding .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with enzymes like LSD1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
